molecular formula C11H10O2 B2947110 4-Ethyl-3-ethynylbenzoic acid CAS No. 2101206-43-1

4-Ethyl-3-ethynylbenzoic acid

Cat. No. B2947110
CAS RN: 2101206-43-1
M. Wt: 174.199
InChI Key: WJXUKOIMQDZULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-ethynylbenzoic acid is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethyl-3-ethynylbenzoic acid is 1S/C11H10O2/c1-3-8-5-6-10 (11 (12)13)7-9 (8)4-2/h2,5-7H,3H2,1H3, (H,12,13) . This indicates the presence of an ethynyl group (-C≡CH) and an ethyl group (-C2H5) attached to a benzoic acid core.


Physical And Chemical Properties Analysis

4-Ethyl-3-ethynylbenzoic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Ligand Diversity in Metal-Organic Frameworks (MOFs)

Researchers have employed derivatives of 4-Ethyl-3-ethynylbenzoic acid to create diverse zinc-based metal-organic frameworks (MOFs). By varying the functionality of these ligands, they've synthesized MOFs with different connectivities and levels of interpenetration, showcasing the potential of such compounds in constructing versatile and structurally diverse materials (Gadzikwa et al., 2008).

Carbon Dioxide (CO2) Gas Sensing

A study demonstrated the use of ethynylated-thiourea derivatives, related to 4-Ethyl-3-ethynylbenzoic acid, for detecting CO2 gas. These compounds were employed as sensing layers on interdigitated electrodes, highlighting their effectiveness in resistive-type CO2 gas sensors operated at room temperature. The significant response to CO2 concentration changes suggests the potential of ethynylated compounds in environmental and safety monitoring applications (Daud et al., 2019).

Corrosion Inhibition

Ethyl derivatives of 4-Ethyl-3-ethynylbenzoic acid have been investigated for their corrosion inhibition properties on mild steel, crucial for the industrial pickling process. The study demonstrated that these compounds exhibit high efficiency and adherence to the Langmuir adsorption isotherm, implying their potential in protecting metals from corrosion, which is vital for extending the lifespan of industrial machinery (Dohare et al., 2017).

Lanthanide Complexes for Luminescent and Thermal Properties

Lanthanide complexes with 4-ethylbenzoic acid ligands have been synthesized to study their crystal structures, luminescent, and thermal properties. These complexes demonstrate varied coordination numbers and structures, contributing to the understanding of luminescent materials and their thermal stability, which could have implications for materials science and engineering (Ye et al., 2010).

Polymeric Materials with Activated Ester Groups

The synthesis of polymers from monomers based on 4-ethynylbenzoic acid highlights the potential of these compounds in creating materials with activated ester side groups. These polymers' reactivity towards amines and their UV-Vis spectral changes post-reaction suggest applications in materials science, particularly in designing responsive or functional materials (Pauly & Théato, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-ethyl-3-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h2,5-7H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXUKOIMQDZULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-ethynylbenzoic acid

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